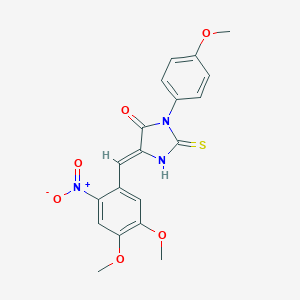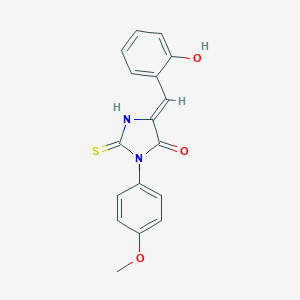![molecular formula C19H15ClN2O4S B307066 2-Ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B307066.png)
2-Ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate, also known as EOTB, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. EOTB is a thiazolidine derivative that has been shown to possess a variety of biochemical and physiological effects, making it a promising candidate for use in various research studies.
Wirkmechanismus
The mechanism of action of 2-Ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of the enzyme tyrosinase, which is involved in melanin synthesis. This compound has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to possess a variety of biochemical and physiological effects. In addition to its anti-tumor and anti-diabetic activity, this compound has also been shown to possess anti-inflammatory and antioxidant properties. This compound has been shown to reduce the production of inflammatory cytokines and to increase the activity of antioxidant enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate in lab experiments is its high purity and stability. This compound has been shown to be stable under a variety of conditions, making it a reliable compound for use in research studies. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 2-Ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate. One potential area of interest is in the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is in the further study of the mechanism of action of this compound, which could lead to the development of new therapeutic targets. Finally, the potential applications of this compound in other areas of research, such as neuroscience and infectious diseases, could also be explored.
Synthesemethoden
The synthesis of 2-Ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate involves the reaction of 2-ethoxy-4-formylphenyl 4-chlorobenzoate with thiosemicarbazide in the presence of acetic acid and ethanol. The resulting product is then treated with formaldehyde to form the final compound. The synthesis of this compound has been optimized to yield a high purity product, with a yield of up to 85%.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate has been shown to possess a variety of potential applications in scientific research. One of the main areas of interest is in the field of cancer research, where this compound has been shown to possess anti-tumor activity. In addition, this compound has also been studied for its potential use in the treatment of diabetes, due to its ability to regulate glucose metabolism.
Eigenschaften
Molekularformel |
C19H15ClN2O4S |
|---|---|
Molekulargewicht |
402.9 g/mol |
IUPAC-Name |
[4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-ethoxyphenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C19H15ClN2O4S/c1-2-25-15-9-11(10-16-17(23)22-19(21)27-16)3-8-14(15)26-18(24)12-4-6-13(20)7-5-12/h3-10H,2H2,1H3,(H2,21,22,23)/b16-10- |
InChI-Schlüssel |
NPSUIFLMGOCKPM-YBEGLDIGSA-N |
Isomerische SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N=C(S2)N)OC(=O)C3=CC=C(C=C3)Cl |
SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N=C(S2)N)OC(=O)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N=C(S2)N)OC(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-({(2E,5Z)-5-[4-(methoxycarbonyl)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B306983.png)
![Methyl 4-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}benzoate](/img/structure/B306984.png)
![4-{[(2E,5Z)-5-(5-bromo-2,4-dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306985.png)


![(5Z)-5-[4-(diethylamino)-2-ethoxybenzylidene]-3-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one](/img/structure/B306991.png)


![4-{[5-(3,4-Dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306996.png)

![(2-Chloro-4-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B306998.png)

![(5-Bromo-2-methoxy-4-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B307004.png)
